Quantified Chemoselective Deiodination: Azide Survival Under Catalytic Hydrogenation
In a direct comparison of halogen reactivity, azidoiodobenzenes undergo catalytic hydrogenolysis (H₂, Pd/C) to yield azidobenzenes with high efficiency, while the azide moiety remains intact [1]. In contrast, bromo- and chloroarenes cannot be selectively dehalogenated under these conditions without concomitant reduction of the azide group [1]. This establishes the compound's unique suitability for isotopic labeling workflows where only the iodo handle must be removed.
| Evidence Dimension | Chemoselective dehalogenation yield |
|---|---|
| Target Compound Data | Azidoiodobenzenes → azidobenzene: up to 90% yield (diiodo analogue 1m) |
| Comparator Or Baseline | Bromo- and chloroarenes: non-selective reduction; azide group reduced |
| Quantified Difference | Exclusive selectivity for iodo over bromo/chloro; azide survives quantitatively |
| Conditions | H₂ (1 atm), 10% Pd/C, MeOH, room temperature |
Why This Matters
Enables selective introduction of radioactive or stable isotope labels (²H, ³H) into photoaffinity probes without destroying the photoreactive azide handle.
- [1] Faucher, N.; Ambroise, Y.; Cintrat, J.-C.; Doris, E.; Pillon, F.; Rousseau, B. Highly Chemoselective Hydrogenolysis of Iodoarenes. J. Org. Chem. 2002, 67 (3), 932–934. View Source
